5-Bromo-6-fluoroquinoline
Overview
Description
5-Bromo-6-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, where the hydrogen atoms at positions 5 and 6 are substituted by bromine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are typically employed in these reactions.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl or alkyne-substituted quinolines.
Scientific Research Applications
5-Bromo-6-fluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroquinoline, particularly in its biological applications, involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
- 5,7-Difluoroquinoline
- 5,6,7-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 5-Bromo-6-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These substitutions can enhance the compound’s reactivity and biological activity compared to other fluorinated quinolines .
Properties
IUPAC Name |
5-bromo-6-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXRHNEJQGHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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